
L-Glutaminyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of amino acid derivatives as starting materials. The process often involves:
Protection of functional groups: To prevent unwanted reactions, specific functional groups are protected using protecting agents.
Formation of peptide bonds: This is achieved through coupling reactions, often using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the hexanoic acid backbone.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxo-derivatives, while substitution could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Industry: Used in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler compound with a similar backbone but lacking the amino groups.
Azelaic acid: Another carboxylic acid with different functional groups and applications.
Uniqueness
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is unique due to its multiple amino groups and specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to simpler carboxylic acids.
Eigenschaften
CAS-Nummer |
45234-03-5 |
|---|---|
Molekularformel |
C11H22N4O4 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI-Schlüssel |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


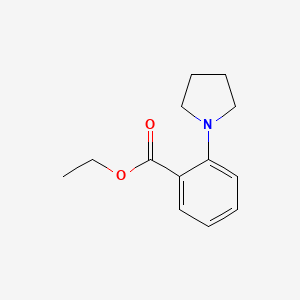
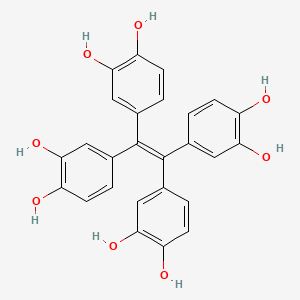

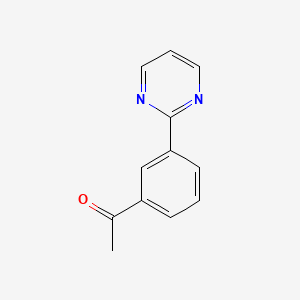

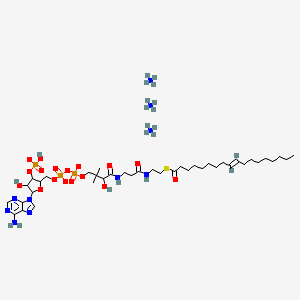
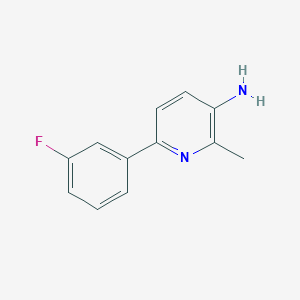


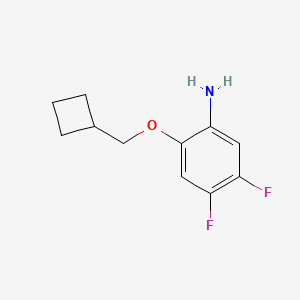
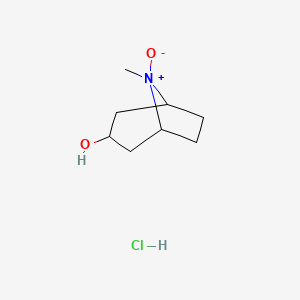
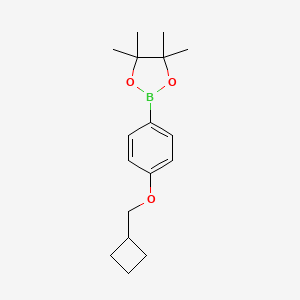

![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
